molecular formula C46H79IN2 B045646 Diasp CAS No. 114041-00-8

Diasp

Cat. No.: B045646
CAS No.: 114041-00-8
M. Wt: 787.0 g/mol
InChI Key: YPGZWUVVEWKKDQ-UHFFFAOYSA-M
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Description

Diasp, also known as diazo compounds, are organic compounds characterized by the presence of two linked nitrogen atoms at the terminal position. These compounds are versatile and have become increasingly important in organic synthesis and various other fields. They are particularly known for their ability to serve as precursors to carbenes or metal carbenoids, which are highly reactive intermediates in many chemical reactions .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Sulfonyl-Azide-Free (SAFE) Protocol: This method avoids the use of potentially explosive sulfonyl azides by generating the diazo compound in situ.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Diasp, also known as Diazepam, is a long-acting benzodiazepine . Its primary targets are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a principal role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Diazepam binds to the benzodiazepine site of the GABA-A receptor, enhancing the effect of GABA . This binding increases the efficiency of GABA, leading to hyperpolarization of neurons and results in anxiolytic, sedative, and anticonvulsant activity . In other words, it reduces the excitation of neurons, calming the brain and nerves.

Biochemical Pathways

The biochemical pathways affected by Diazepam primarily involve the enhancement of GABA activity. GABA operates through the GABA-A receptors, which are ligand-gated chloride channels. When Diazepam binds to these receptors, it enhances the effects of GABA. This leads to an increase in chloride ion conductance, membrane hyperpolarization, inhibition of the action potential, and leads to a decrease in neuronal excitability .

Pharmacokinetics

Diazepam is well absorbed (>90%) and has a volume of distribution of approximately 1.2 L/kg . It is metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4 and 2C19, into active metabolites including desmethyldiazepam and temazepam . These metabolites are then excreted in the urine. The half-life of Diazepam is quite long, ranging from 20 to 80 hours .

Result of Action

The molecular and cellular effects of Diazepam’s action include a decrease in anxiety, sedation, muscle relaxation, and prevention of seizures . At the cellular level, Diazepam enhances the effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the presence of food can delay and decrease the absorption of Diazepam . Additionally, genetic factors such as polymorphisms in the CYP450 enzymes can affect the metabolism and elimination of Diazepam, thereby influencing its efficacy and potential side effects

Safety and Hazards

“Diasp” should not be taken if you have an allergy to aspirin or non-steroidal anti-inflammatory medicines (NSAIDs), dipyridamole, or any of the other ingredients listed in the leaflet . It should also not be taken if you have fructose intolerance, severe kidney disease, are more than 6 months pregnant, have an ulcer of the stomach or intestine, or any condition that increases your risk of bleeding .

Properties

IUPAC Name

N,N-dihexadecyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H79N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40-48(41-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-36-34-44(35-37-46)32-33-45-38-42-47(3)43-39-45;/h32-39,42-43H,4-31,40-41H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGZWUVVEWKKDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H79IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114041-00-8
Record name 4-[4-(Dihexadecylamino)styryl]-N-methylpyridinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114041-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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